molecular formula C22H28FN3O2S B2456400 3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 946342-57-0

3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2456400
CAS No.: 946342-57-0
M. Wt: 417.54
InChI Key: IPNNOKQEPQWKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound designed for research and development applications. This high-purity chemical features a complex structure incorporating a 1,2,3,4-tetrahydroquinoline scaffold linked to a fluorinated benzenesulfonamide group via a pyrrolidine-containing ethyl chain. The molecular architecture suggests potential for diverse pharmacological research, particularly as a candidate for modulating enzyme and receptor activity. The presence of the sulfonamide group is a key functional moiety found in many compounds that interact with various biological targets. This product is intended for research purposes by qualified laboratory personnel only. It is strictly for in vitro studies and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for handling this material in accordance with all applicable local, state, and federal regulations. Please consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

3-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O2S/c1-25-11-5-6-17-14-18(9-10-21(17)25)22(26-12-2-3-13-26)16-24-29(27,28)20-8-4-7-19(23)15-20/h4,7-10,14-15,22,24H,2-3,5-6,11-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNNOKQEPQWKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC(=C3)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorinated benzenesulfonamide core linked to a tetrahydroquinoline moiety through a pyrrolidine-derived ethyl chain. Its molecular formula is C24H30FN3O2C_{24}H_{30}FN_3O_2 with a molecular weight of approximately 395.5 g/mol.

PropertyValue
Molecular FormulaC24H30FN3O2
Molecular Weight395.5 g/mol
CAS Number922092-22-6
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

Research on the biological activity of this compound indicates its potential in several therapeutic areas, primarily focusing on anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

The compound has been evaluated for its ability to inhibit inflammatory cytokines such as IL-6 and CIG5. In vitro studies demonstrated that modifications on the phenyl ring significantly affect the compound's potency against these inflammatory markers. For instance, certain substitutions led to a notable increase in inhibition rates compared to control compounds .

Anticancer Potential

In cancer research contexts, compounds similar to this compound have shown promise as inhibitors of bromodomain-containing protein 4 (BRD4), which is implicated in various malignancies. The structural features of the compound suggest it may interact with BRD4 and other targets involved in cell proliferation and apoptosis .

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of Inflammatory Pathways : By targeting key signaling pathways involved in inflammation.
  • Modulation of Gene Expression : Affecting the transcriptional activity of genes related to inflammation and cancer progression.
  • Direct Interaction with Enzymatic Targets : Compounds with similar structures have shown to inhibit enzymes that play critical roles in cellular signaling and metabolism.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Inflammatory Response : A study assessed the effects of the compound on human cell lines exposed to pro-inflammatory stimuli. Results indicated a significant reduction in IL-6 levels, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Efficacy : Another investigation focused on its effects on cancer cell lines, revealing that the compound could induce apoptosis in specific cancer types while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, and how are intermediates characterized?

  • Methodology :

  • The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example, sulfonamide formation may require reacting a benzenesulfonyl chloride precursor with a secondary amine (e.g., tetrahydroquinoline-pyrrolidine intermediate) under basic conditions (e.g., NaH or triethylamine) in anhydrous dichloromethane at 0–25°C .
  • Key intermediates (e.g., tetrahydroquinoline derivatives) are characterized via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .
  • Critical Parameter : Control reaction pH to avoid hydrolysis of the sulfonamide group .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H-NMR identifies aromatic protons (δ 7.2–8.1 ppm) and pyrrolidine/tetrahydroquinoline protons (δ 1.5–3.5 ppm). 19F^{19}F-NMR confirms the fluorine substituent’s position (e.g., δ -110 to -115 ppm for meta-fluoro groups) .
  • Mass Spectrometry : HRMS with electrospray ionization (ESI) ensures molecular ion ([M+H]+^+) matches the theoretical mass within 3 ppm error .
  • Infrared (IR) Spectroscopy : Sulfonamide S=O stretches appear at 1150–1350 cm1^{-1}, while N-H stretches are observed at ~3300 cm1^{-1} .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodology :

  • Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For example, if the compound shows poor activity in a cell assay but high enzyme affinity, evaluate membrane permeability via PAMPA or Caco-2 assays .
  • Structural Analog Analysis : Cross-reference activity data with structurally similar compounds (e.g., N'-(3-chlorophenyl)-N-[2-(1-methyltetrahydroquinolin-6-yl)ethyl] derivatives) to identify substituent-specific trends .
  • Computational Modeling : Perform molecular dynamics simulations to assess target binding under varying pH or co-solvent conditions .

Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s chiral centers?

  • Methodology :

  • Chiral Resolution : Use supercritical fluid chromatography (SFC) with cellulose-based columns (e.g., Chiralpak® AD-H) to separate enantiomers post-synthesis .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidine ring formation to control stereochemistry .
  • Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions .

Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties in preclinical models?

  • Methodology :

  • In Vitro Stability : Assess metabolic stability in liver microsomes (human/rodent) with LC-MS/MS quantification. Monitor sulfonamide hydrolysis and CYP450-mediated oxidation .
  • In Vivo PK : Administer the compound intravenously (IV) and orally (PO) in rodents. Calculate bioavailability (FF) and half-life (t1/2t_{1/2}) using non-compartmental analysis. Plasma protein binding is measured via equilibrium dialysis .
  • Tissue Distribution : Use whole-body autoradiography or LC-MS to quantify compound levels in target tissues (e.g., brain for CNS targets) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in target engagement studies?

  • Methodology :

  • Four-Parameter Logistic Model : Fit dose-response curves using IC50/EC50\text{IC}_{50}/\text{EC}_{50} values and Hill slopes. Use tools like GraphPad Prism® for nonlinear regression .
  • Outlier Handling : Apply Grubbs’ test to exclude outliers in triplicate measurements.
  • Bootstrap Resampling : Estimate confidence intervals for IC50\text{IC}_{50} values when assay variability exceeds 20% .

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Troubleshooting :

  • Reagent Purity : Ensure the benzenesulfonyl chloride precursor is freshly distilled or sublimated to avoid moisture-induced degradation .
  • Solvent Optimization : Switch from THF to DMF to enhance nucleophilicity of the amine intermediate .
  • Temperature Control : Perform reactions under inert atmosphere at -10°C to suppress side reactions (e.g., sulfonate ester formation) .

Advanced Structural and Mechanistic Questions

Q. What computational methods predict the compound’s binding mode to its biological target?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to dock the compound into X-ray/cryo-EM structures of the target (e.g., kinase or GPCR). Prioritize poses with hydrogen bonds to the sulfonamide group .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for fluorine substitution using FEP in Desmond or AMBER .
  • MD Simulations : Run 100-ns simulations to assess conformational stability of the ligand-target complex .

Q. How do researchers validate off-target effects of this compound in phenotypic assays?

  • Methodology :

  • Chemical Proteomics : Use affinity-based probes (ABPP) or thermal shift assays to identify off-target proteins .
  • Selectivity Panels : Screen against related targets (e.g., other sulfonamide-binding enzymes like carbonic anhydrases) at 10x IC50\text{IC}_{50} .
  • CRISPR Knockout : Generate cell lines lacking the primary target to confirm phenotype specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.